5-Propylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPDFFNCKYNEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390187 | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35250-76-1 | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Propylthiophene-2-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to 5-Propylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is an organosulfur compound belonging to the family of substituted thiophene aldehydes. Thiophene-based molecules are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] The presence of both a reactive aldehyde group and a modifiable alkyl chain on the thiophene ring makes this compound a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a five-membered thiophene ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a propyl group. This substitution pattern dictates its chemical reactivity and physical properties.

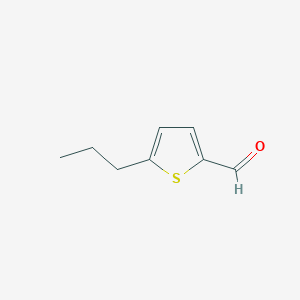

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35250-76-1 | [3] |

| Molecular Formula | C₈H₁₀OS | [3][4] |

| Molecular Weight | 154.23 g/mol | [3][4] |

| Physical Form | Liquid | |

| InChI Key | LWPDFFNCKYNEOT-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC=C(CCC)S1 | [5] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (-CHO ) in the downfield region of δ 9.8-10.0 ppm .[6]

-

Two doublets for the two protons on the thiophene ring, likely in the range of δ 7.0-7.8 ppm .

-

A triplet for the methylene protons adjacent to the thiophene ring (-CH₂ -CH₂-CH₃) around δ 2.8 ppm .

-

A multiplet (sextet) for the middle methylene protons (-CH₂-CH₂ -CH₃) around δ 1.7 ppm .

-

A triplet for the terminal methyl protons (-CH₂-CH₂-CH₃ ) around δ 0.9 ppm .

-

-

¹³C NMR: The carbon spectrum will be characterized by:

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups:

-

A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1665-1700 cm⁻¹ .[6][7]

-

C-H stretching bands for the aromatic (thiophene) ring protons just above 3000 cm⁻¹ .

-

C-H stretching bands for the aliphatic (propyl) group just below 3000 cm⁻¹ .

-

Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and, to a lesser extent, the thiophene ring.

-

Aldehyde Group Reactions: The electrophilic aldehyde is the primary site of reaction. It readily undergoes:

-

Condensation Reactions: Reacts with primary amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel or similar condensations.[6] These reactions are fundamental for extending molecular scaffolds.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[2]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using appropriate oxidizing agents.

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

-

-

Thiophene Ring Reactions: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the aldehyde group is deactivating, directing incoming electrophiles to the C4 position.

Caption: Key reaction pathways for this compound.

Recommended Synthetic Protocol

A common and effective method for synthesizing 2-formylthiophenes is the Vilsmeier-Haack reaction.[2] This protocol outlines a plausible synthesis of this compound from the commercially available 2-propylthiophene.

Reaction: Vilsmeier-Haack formylation of 2-propylthiophene.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺, which is the formylating agent. Careful temperature control prevents degradation.

-

-

Substrate Addition: Add 2-propylthiophene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich thiophene ring. The formylation occurs preferentially at the 5-position, which is activated by the 2-propyl group.

-

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 7-8.

-

Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid.

-

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

Alkylated thiophene aldehydes are valuable intermediates in the synthesis of a wide range of functional materials and pharmaceuticals.[1]

-

Pharmaceutical Scaffolds: Thiophene-containing molecules are known to possess diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties.[1] this compound serves as a key starting material for synthesizing derivatives with potential therapeutic applications, such as Schiff bases and thiosemicarbazones, which are explored for antiparasitic activity.[9]

-

Dopamine Agonists: Substituted thiophenes are core structures in compounds developed as dopamine D1 agonists, which are relevant for treating neurological disorders.[1]

-

Organic Electronics: The thiophene moiety is a fundamental unit in conductive polymers and organic semiconductors. Functionalized thiophenes are used as building blocks for organic field-effect transistors (OFETs) and materials for organic solar cells.[1] Polymerization of thiophene-2-carbaldehyde derivatives can lead to conductive polymers with interesting properties.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: The compound is classified as an irritant.[4] Related thiophene aldehydes are harmful if swallowed and can cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11][13] The compound may be air-sensitive.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[13] Recommended storage temperature is between 2-8°C.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 5. 35250-76-1|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. journalskuwait.org [journalskuwait.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

Spectroscopic Profiling of 5-Propylthiophene-2-carbaldehyde: A Technical Guide for Researchers

Introduction

5-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, represents a key building block in the synthesis of various organic materials and pharmaceutical intermediates. The precise elucidation of its molecular structure is paramount for its application in drug discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture and are indispensable for its unambiguous identification and quality control.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust, predicted spectroscopic profile based on the well-documented data of closely related structural analogs. This approach, grounded in established principles of spectroscopy, offers a reliable framework for researchers working with this compound. The predicted data is synthesized from the analysis of compounds such as 5-methyl-2-thiophenecarboxaldehyde and 5-ethyl-2-thiophenecarboxaldehyde, providing a scientifically sound basis for interpretation.

Molecular Structure

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a 2,5-disubstituted thiophene ring, an aldehyde functional group at the C2 position, and a propyl group at the C5 position.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two thiophene ring protons, and the protons of the propyl group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.82 | s | 1H | Aldehyde proton (-CHO) |

| ~7.65 | d | 1H | Thiophene proton (H3) |

| ~6.95 | d | 1H | Thiophene proton (H4) |

| ~2.85 | t | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.75 | m | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.00 | t | 3H | Methyl protons (-CH₂-CH₂-CH₃) |

| s: singlet, d: doublet, t: triplet, m: multiplet |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton: A sharp singlet is predicted to appear far downfield around δ 9.82 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong deshielding effect of the adjacent carbonyl group.[1]

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets around δ 7.65 ppm (H3) and δ 6.95 ppm (H4). The proton at the H3 position is deshielded by the electron-withdrawing aldehyde group, causing it to resonate at a lower field than the H4 proton. The coupling between these two adjacent protons will result in a doublet for each signal.

-

Propyl Group Protons: The propyl group will give rise to three distinct signals. The methylene protons attached directly to the thiophene ring are expected to appear as a triplet around δ 2.85 ppm. The adjacent methylene protons will be a multiplet (sextet) around δ 1.75 ppm, and the terminal methyl protons will be a triplet around δ 1.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~182.5 | Aldehyde Carbonyl (C=O) |

| ~152.0 | Thiophene Carbon (C5) |

| ~142.5 | Thiophene Carbon (C2) |

| ~137.0 | Thiophene Carbon (C3) |

| ~127.5 | Thiophene Carbon (C4) |

| ~31.0 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~24.0 | Methylene Carbon (-CH₂-CH₂-CH₃) |

| ~13.5 | Methyl Carbon (-CH₂-CH₂-CH₃) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around δ 182.5 ppm, which is a characteristic resonance for this functional group.[1]

-

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the aldehyde group (C2) and the carbon attached to the propyl group (C5) will be significantly deshielded. The remaining two thiophene carbons (C3 and C4) will appear at higher fields.

-

Propyl Group Carbons: The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the methylene carbon directly attached to the thiophene ring being the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (thiophene ring) |

| ~2960, ~2870 | Medium | C-H stretching (propyl group) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde) |

| ~1460, ~1530 | Medium | C=C stretching (thiophene ring) |

| ~815 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Interpretation of the Predicted IR Spectrum:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The conjugation with the thiophene ring slightly lowers the frequency compared to a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: Two medium intensity bands are predicted around 2820 cm⁻¹ and 2720 cm⁻¹. This pair of bands is a hallmark of the C-H stretching vibration of an aldehyde proton and is often observed as a doublet due to Fermi resonance.[1]

-

Thiophene and Propyl C-H Stretches: The C-H stretching vibrations of the thiophene ring are expected in the aromatic region around 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear around 2960 cm⁻¹ and 2870 cm⁻¹.

-

Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring are expected to produce medium intensity bands in the 1460-1530 cm⁻¹ region. A strong band around 815 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring, providing evidence for the substitution pattern.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₁₀OS, with a molecular weight of 154.23 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 154.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom from the aldehyde group to give a strong peak at m/z = 153 ([M-H]⁺).

-

Loss of the formyl radical (-CHO) to give a peak at m/z = 125 ([M-29]⁺).

-

Benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical (-CH₂CH₃) to form a stable thiophenylmethyl cation at m/z = 125 ([M-29]⁺).

-

McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen in the appropriate position relative to the carbonyl group.

-

Figure 2: Predicted Mass Spectral Fragmentation of this compound.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

-

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector will record the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. By leveraging data from closely related analogs, we have constructed a reliable and scientifically grounded profile of its expected NMR, IR, and MS spectra. The detailed interpretations and experimental protocols herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important chemical entity.

References

An In-depth Technical Guide to 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1)

Introduction: A Versatile Heterocyclic Building Block

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry.[1] Its unique molecular architecture, featuring a propyl group and a reactive aldehyde moiety on a thiophene ring, makes it a valuable intermediate for the synthesis of a diverse array of functional organic molecules.[1] The electron-rich nature of the thiophene ring, coupled with the synthetic versatility of the aldehyde group, allows for its incorporation into complex molecular structures, including conjugated polymers, oligothiophenes, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers, scientists, and drug development professionals a technical resource to support their work with this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35250-76-1 | [2] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% - 97% | [1][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood is recommended. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-propylthiophene. This reaction introduces a formyl group (-CHO) onto the electron-rich thiophene ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic substrate, in this case, 2-propylthiophene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The electron-donating nature of the propyl group directs the formylation to the C5 position of the thiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Propylthiophene

This protocol is a generalized procedure based on established methods for the formylation of thiophene derivatives.

Materials:

-

2-Propylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-propylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ ~9.8 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO).

-

δ ~7.6 ppm (d, 1H): This doublet corresponds to the proton at the C3 position of the thiophene ring, deshielded by the adjacent aldehyde group.

-

δ ~6.9 ppm (d, 1H): This doublet is assigned to the proton at the C4 position of the thiophene ring.

-

δ ~2.8 ppm (t, 2H): A triplet corresponding to the methylene protons (-CH₂-) of the propyl group adjacent to the thiophene ring.

-

δ ~1.7 ppm (sextet, 2H): A sextet for the central methylene protons (-CH₂-) of the propyl group.

-

δ ~1.0 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the propyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ ~183 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~150-155 ppm: Quaternary carbon at the C5 position of the thiophene ring.

-

δ ~144 ppm: Quaternary carbon at the C2 position of the thiophene ring.

-

δ ~136 ppm: Carbon at the C3 position of the thiophene ring.

-

δ ~126 ppm: Carbon at the C4 position of the thiophene ring.

-

δ ~32 ppm: Methylene carbon of the propyl group attached to the thiophene ring.

-

δ ~24 ppm: Central methylene carbon of the propyl group.

-

δ ~14 ppm: Terminal methyl carbon of the propyl group.

Predicted Infrared (IR) Spectrum

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the propyl group.

-

~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi resonance doublet).

-

~1665-1685 cm⁻¹: Strong C=O stretching vibration of the aldehyde carbonyl group.[8][9]

-

~1450-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~810 cm⁻¹: C-H out-of-plane bending, characteristic of a 2,5-disubstituted thiophene.[5]

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 154, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the propyl group (M-43) and the CHO group (M-29).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the thiophene ring.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-propylthiophene-2-carboxylic acid.

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, (5-propylthiophen-2-yl)methanol.

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles to form C=N double bonds (imines or Schiff bases) or C=C double bonds (e.g., Knoevenagel condensation, Wittig reaction). These reactions are crucial for extending the conjugated system of the molecule.

Reactions Involving the Thiophene Ring

The thiophene ring can participate in various cross-coupling reactions, which are instrumental in the synthesis of more complex architectures. While the aldehyde group can sometimes interfere, with appropriate protection or reaction conditions, reactions such as Suzuki or Stille couplings can be performed on a halogenated version of the molecule to introduce aryl or other substituents.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique combination of a thiophene core, an alkyl chain for solubility, and a reactive aldehyde group positions this compound as a valuable building block in several high-tech and pharmaceutical applications.

Materials Science: Organic Electronics

Thiophene-based molecules are renowned for their excellent electronic properties, making them prime candidates for organic semiconductors.[8] this compound serves as a precursor for the synthesis of:

-

Oligothiophenes and Conjugated Polymers: The aldehyde group can be used to link thiophene units together or to other aromatic systems, creating extended π-conjugated systems. These materials are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10][11] The propyl group enhances the solubility of these materials in organic solvents, facilitating their processing from solution.

-

Dyes for Dye-Sensitized Solar Cells (DSSCs): The electron-rich thiophene moiety can act as a donor in donor-π-acceptor (D-π-A) dyes, which are crucial for the performance of DSSCs. The aldehyde group provides a convenient point of attachment for other components of the dye molecule.

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiophene derivatives have exhibited a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The aldehyde functionality of this compound allows for its facile incorporation into more complex molecules for biological screening through reactions such as reductive amination or the formation of hydrazones and other derivatives. While specific studies on the biological activity of this compound itself are limited, its derivatives are of interest for developing novel therapeutic agents.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both materials science and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable process. The dual reactivity of the aldehyde group and the thiophene ring provides a rich platform for the creation of novel, high-value molecules. As research into organic electronics and new therapeutic agents continues to advance, the demand for versatile building blocks like this compound is expected to grow, solidifying its role as a key component in the toolbox of synthetic chemists.

References

- 1. CAS 35250-76-1: 5-propyl-thiophene-2-carbaldehyde [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 35250-76-1 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR [m.chemicalbook.com]

- 7. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journalskuwait.org [journalskuwait.org]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | MDPI [mdpi.com]

- 11. 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Propylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As a key building block, its aldehyde functional group and the substituted thiophene ring offer versatile opportunities for the synthesis of more complex molecules with potential applications in drug development and the creation of novel organic materials. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in research and development, ensuring proper handling, purification, and reaction control. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

| Physical Property | Expected Value/Range | Structural Analogs' Data |

| Boiling Point | Estimated: >160 °C at atmospheric pressure | - Thiophene-2-carbaldehyde: 198 °C[1] - 2-Propylthiophene: 158-159 °C[2] - 5-Phenylthiophene-2-carboxaldehyde: 203 °C at 16 mmHg[3] |

| Density | Estimated: ~1.0 - 1.2 g/mL | - Thiophene-2-carbaldehyde: 1.2 g/mL[1] |

The presence of the propyl group is expected to increase the boiling point compared to thiophene, while the aldehyde group will further elevate it due to increased polarity and intermolecular forces.

Experimental Determination of Physical Properties

To obtain precise and reliable data for this compound, direct experimental measurement is necessary. The following sections detail the standard laboratory protocols for determining the boiling point and density of a liquid organic compound.

Boiling Point Determination: The Capillary Method

The capillary method, often carried out using a Thiele tube, is a common and efficient technique for determining the boiling point of a small quantity of liquid.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.[5][6]

Experimental Protocol:

-

Sample Preparation: A few drops of this compound are placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end submerged.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4][5]

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance. A pycnometer, a flask with a precisely known volume, is ideal for this purpose.

Principle: Density (ρ) is defined as the mass (m) of a substance per unit volume (V). The pycnometer method involves weighing the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., deionized water).

Experimental Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is wiped from the outside. The filled pycnometer is then weighed (m_sample).

-

Reference Measurement: The pycnometer is emptied, cleaned, dried, and filled with deionized water. It is then weighed again (m_water). The temperature of the water should be recorded to use the correct density value for calculations.

-

Calculation:

-

Mass of the sample = m_sample - m_empty

-

Mass of the water = m_water - m_empty

-

Volume of the pycnometer = (Mass of the water) / (Density of water at the measured temperature)

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

-

Diagram of Density Determination Workflow

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

References

- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Propylthiophene | C7H10S | CID 73771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Video: Boiling Points - Concept [jove.com]

A Theoretical and Computational Deep Dive into 5-Propylthiophene-2-carbaldehyde: A Guide for Researchers

Introduction: The Significance of Thiophene Scaffolds in Modern Research

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile building blocks for a myriad of applications, including the development of novel pharmaceuticals, organic electronics, and nonlinear optical (NLO) materials.[1][2][3] The functionalization of the thiophene ring allows for the fine-tuning of its physicochemical properties, making theoretical and computational studies an indispensable tool for predicting molecular behavior and guiding synthetic efforts.

This in-depth technical guide focuses on a specific, yet representative, member of this class: 5-Propylthiophene-2-carbaldehyde. We will embark on a comprehensive theoretical investigation of this molecule using Density Functional Theory (DFT) calculations. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step computational protocol but also the underlying scientific rationale for the chosen methodologies. Our exploration will encompass molecular geometry, vibrational spectroscopy, electronic frontier orbitals, and nonlinear optical properties, offering a holistic view of the molecule's potential.

Methodology: A Validated Protocol for in Silico Analysis

The accuracy of any theoretical study hinges on the robustness of its computational methodology. For thiophene derivatives, a well-established protocol involves the use of Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems.[4][5]

Computational Workflow

The following workflow outlines a validated approach for the theoretical characterization of this compound.

References

Introduction: The Versatile Role of 5-Propylthiophene-2-carbaldehyde in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Propylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aldehyde that has emerged as a pivotal building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an electron-rich thiophene ring substituted with a propyl group, offers a versatile platform for constructing complex molecular frameworks. This guide, prepared for the discerning scientific professional, delves into the nuanced reactivity of this compound, providing field-proven insights into its synthetic transformations and applications.

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] The aldehyde functionality at the 2-position serves as a synthetic linchpin, enabling a multitude of chemical reactions. The electronic nature of the thiophene ring, being more aromatic and less electronegative than its furan counterpart, directly influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity profile.[3] Furthermore, the 5-propyl group, an electron-donating alkyl substituent, can also subtly influence the electronic properties of the thiophene system. This guide will explore the practical implications of these structural features across a range of key chemical reactions.

Synthesis of this compound: A Practical Approach

A common and effective method for synthesizing substituted thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring using a formylating agent derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This method is highly effective for electron-rich heterocycles like 2-propylthiophene.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Propylthiophene

Objective: To synthesize this compound from 2-propylthiophene.

Materials:

-

2-Propylthiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[5]

-

Formylation: To the freshly prepared Vilsmeier reagent, add 2-propylthiophene dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Progression: After the addition is complete, heat the reaction mixture (e.g., to 60°C) and stir for several hours to ensure complete conversion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it carefully into a beaker of crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.[5]

Caption: Synthetic workflow for this compound.

Core Reactivity of the Aldehyde Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. The reactivity of this group in this compound is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[3][4]

Causality Behind Reactivity: The thiophene ring's electron-donating resonance effect can slightly decrease the partial positive charge on the carbonyl carbon compared to more electron-withdrawing aromatic systems, yet the aldehyde remains highly susceptible to nucleophilic attack.[3] This allows for a broad range of transformations under relatively mild conditions.

Key Transformations:

-

Schiff Base (Imine) Formation: Reaction with primary amines yields imines, which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

-

Hydrazone Formation: Condensation with hydrazine or its derivatives produces hydrazones, which can be further functionalized or used in reactions like the Wolff-Kishner reduction.

-

Acetal Formation: In the presence of an acid catalyst, reaction with alcohols forms acetals, which serve as a common protecting group for aldehydes.

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 5-propylthiophene-2-carboxylic acid. This transformation is a key step in the synthesis of many thiophene-based pharmaceuticals and functional materials.[3]

Experimental Protocol: Oxidation using Hydrogen Peroxide

A robust method for oxidizing thiophene aldehydes involves using hydrogen peroxide in an acidic medium, which is both effective and environmentally benign.[6]

Objective: To synthesize 5-propylthiophene-2-carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction may be exothermic and require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Work-up: Pour the reaction mixture into cold water to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid and residual peroxide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to Primary Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol, (5-propylthiophen-2-yl)methanol. This provides a route to a different class of thiophene derivatives.

Causality Behind Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this transformation. NaBH₄ is preferred for its selectivity for aldehydes and ketones and its ease of handling compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[4][7]

Experimental Protocol: NaBH₄ Reduction

Objective: To synthesize (5-propylthiophen-2-yl)methanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.

-

Addition of Reductant: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

-

Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is arguably the most powerful application of this compound, enabling the construction of complex molecular skeletons.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated product.[8][9] This is a cornerstone reaction for synthesizing a variety of functional molecules, from pharmaceuticals to dyes.[8][10]

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-((5-propylthiophen-2-yl)methylene)malononitrile.

Step-by-Step Methodology:

-

Reactant Mixture: In a flask, combine this compound, malononitrile, and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

-

Reaction: Stir the mixture at room temperature or with gentle refluxing. The reaction is often rapid, with the product precipitating out of solution.[8]

-

Isolation: After completion (monitored by TLC), cool the reaction mixture. Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. Dry the product under vacuum. Further purification can be achieved by recrystallization.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[11] This reaction is highly valued for its ability to form the C=C double bond at a specific position.[12]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Electronic Properties of 5-Propylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Promising Heterocycle

Thiophene derivatives are cornerstones in the field of organic electronics and medicinal chemistry, prized for their tunable electronic properties, environmental stability, and synthetic versatility.[1] The strategic functionalization of the thiophene ring allows for precise control over a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influencing its performance in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to advanced sensor technologies.[1] 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1) represents a molecule of significant interest within this class. The presence of an electron-donating propyl group and an electron-withdrawing aldehyde group on the conjugated thiophene core suggests a push-pull electronic structure, a key design principle for creating materials with tailored optoelectronic characteristics.

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of this compound. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document, grounded in established principles and data from closely related analogues, offers a predictive overview and robust, field-proven protocols for its synthesis and detailed electronic characterization.

Molecular Structure and Predicted Electronic Profile

This compound is an aromatic heterocyclic compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol .[2][3] The molecule's architecture is pivotal to its electronic behavior.

-

Thiophene Core: A five-membered aromatic ring containing a sulfur atom, which contributes to the delocalized π-electron system.

-

Propyl Group (-CH₂CH₂CH₃): An alkyl group at the 5-position, which acts as a weak electron-donating group, generally raising the HOMO energy level.

-

Carbaldehyde Group (-CHO): An aldehyde group at the 2-position, which is a moderately electron-withdrawing group, tending to lower the LUMO energy level.

This arrangement establishes an intramolecular donor-acceptor (D-A) character, which is expected to reduce the HOMO-LUMO energy gap compared to unsubstituted thiophene, and likely red-shift its absorption spectrum into the near-UV or visible region.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Methodological Approach

A standard and effective method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction. This protocol outlines a plausible and robust synthetic route starting from the commercially available 2-propylthiophene.

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Propylthiophene

This reaction introduces an aldehyde group onto the thiophene ring, primarily at the electron-rich 5-position, which is activated by the propyl group.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Propylthiophene (CAS: 1551-27-5)[]

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-propylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Based on known spectral data for similar compounds, such as 5-methyl-2-thiophenecarboxaldehyde, we can predict the key spectroscopic features of this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃): The proton NMR is expected to show distinct signals for the aldehyde, thiophene ring, and propyl chain protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | d | 1H | Thiophene proton (H3) |

| ~6.9 | d | 1H | Thiophene proton (H4) |

| ~2.8 | t | 2H | Methylene protons (-CH₂-C₄H₂S) |

| ~1.7 | m | 2H | Methylene protons (-CH₂-CH₃) |

| ~1.0 | t | 3H | Methyl protons (-CH₃) |

s: singlet, d: doublet, t: triplet, m: multiplet

¹³C NMR (Predicted, in CDCl₃): The carbon NMR will confirm the presence of the carbonyl carbon and the different carbons of the thiophene ring and propyl group.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~183 | Carbonyl carbon (C=O) |

| ~153 | Thiophene carbon (C5) |

| ~145 | Thiophene carbon (C2) |

| ~137 | Thiophene carbon (C3) |

| ~126 | Thiophene carbon (C4) |

| ~32 | Methylene carbon (-CH₂-C₄H₂S) |

| ~25 | Methylene carbon (-CH₂-CH₃) |

| ~14 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (thiophene) |

| ~2960, 2870 | Medium | Aliphatic C-H stretch (propyl) |

| ~2820, 2720 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1670 | Strong | Carbonyl C=O stretch |

| ~1460-1550 | Medium | C=C stretching (thiophene ring) |

| ~815 | Strong | C-H out-of-plane bending for 2,5-disubstituted thiophene |

Electronic Properties: Experimental Determination and Theoretical Insights

The core electronic properties—optical absorption and frontier molecular orbital energies (HOMO/LUMO)—dictate the material's suitability for electronic devices.

UV-Visible Spectroscopy

Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., Dichloromethane or THF) with a concentration of approximately 1 x 10⁻⁵ M.[6]

-

Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.

-

The wavelength of maximum absorption (λ_max) corresponds to the π-π* electronic transition.

Expected Outcome: Thiophene-2-carbaldehyde exhibits a λ_max around 260-290 nm. The presence of the electron-donating propyl group is expected to cause a bathochromic (red) shift in the absorption spectrum of this compound, likely placing the λ_max in the 300-350 nm range.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is the standard electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7]

Caption: Experimental setup for Cyclic Voltammetry.

Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a solution of this compound (~1 mM) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).

-

Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes. Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan to negative potentials to record the reduction wave.

-

Calibration: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its cyclic voltammogram. The Fc/Fc⁺ couple has a known potential of 4.8 eV below the vacuum level.

-

Data Analysis: Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.

Calculation of HOMO and LUMO Levels: The energy levels can be estimated using the following empirical formulas:

-

E_HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

The electrochemical band gap can then be calculated as E_gap = E_LUMO - E_HOMO.

Computational Modeling (Density Functional Theory)

DFT calculations provide theoretical insight into the electronic structure and properties, complementing experimental data.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[8][9]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Electronic Properties: From the optimized geometry, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Simulated Spectrum: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and identify the major electronic transitions.

Expected Theoretical Results: DFT calculations are expected to show that the HOMO is primarily localized on the thiophene ring and the propyl group, while the LUMO is distributed across the thiophene ring and the electron-withdrawing aldehyde group, confirming the D-A character of the molecule.

Caption: Predicted HOMO/LUMO energy level diagram and orbital distribution.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a building block in organic electronics and other advanced materials. Its inherent donor-acceptor structure makes it an attractive target for the synthesis of novel conjugated polymers and small molecules with tailored electronic properties. This guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive electronic characterization. By following the detailed experimental and computational protocols outlined herein, researchers can effectively synthesize this compound, elucidate its fundamental electronic properties, and unlock its potential for next-generation applications. The generation of this foundational data will be a valuable contribution to the broader scientific community, enabling further innovation in the design and development of advanced organic materials.

References

- 1. CAS 35250-76-1: 5-propyl-thiophene-2-carbaldehyde [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 35250-76-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation with 5-Propylthiophene-2-carbaldehyde

Introduction: The Synthetic Utility of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, is fundamental to the synthesis of α,β-unsaturated systems.[1][3] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of commercially important molecules, including pharmaceuticals, agrochemicals, fine chemicals, and advanced polymers.[1][4][5]

Thiophene-containing molecules are of particular interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[5] 5-Propylthiophene-2-carbaldehyde, the subject of this guide, serves as a valuable building block. Its aldehyde functionality is highly electrophilic and primed for transformations like the Knoevenagel condensation. This application note provides an in-depth mechanistic overview, detailed experimental protocols, and expert insights for successfully conducting the Knoevenagel condensation with this compound, empowering researchers in drug discovery and chemical development.

Mechanistic Rationale: Understanding the Reaction Pathway

The efficacy of the Knoevenagel condensation lies in its well-defined, base-catalyzed mechanism. A thorough understanding of this pathway is critical for reaction optimization and troubleshooting. The process can be dissected into three primary stages when using a secondary amine catalyst like piperidine, which is a common and highly effective choice.[6]

-

Iminium Ion Formation & Enolate Generation : The reaction initiates with the nucleophilic attack of the amine catalyst (e.g., piperidine) on the aldehyde, forming a highly electrophilic iminium ion. Concurrently, the basic catalyst deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[6][7][8] The formation of the iminium ion is a key step as it creates a more potent electrophile than the original aldehyde.

-

Nucleophilic Attack : The generated enolate acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[8] This step forges the critical new carbon-carbon bond and results in a neutral intermediate.

-

Catalyst Regeneration and Elimination : The intermediate undergoes a proton transfer and subsequent elimination of the amine catalyst. This step regenerates the catalyst for the next cycle and yields an aldol-type intermediate, which rapidly dehydrates to afford the thermodynamically stable α,β-unsaturated product.[9]

Caption: Fig. 1: Catalytic Cycle of the Knoevenagel Condensation

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Knoevenagel condensation of this compound. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment

-

Reagents :

-

This compound (Purity ≥97%)[10]

-

Malononitrile (or Ethyl Cyanoacetate, Diethyl Malonate)

-

Piperidine (or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Ethanol (Anhydrous)

-

Toluene

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

1 M Hydrochloric Acid

-

Magnesium Sulfate (Anhydrous)

-

-

Equipment :

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

UV lamp for TLC visualization

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a classic and reliable method for synthesizing 2-((5-propylthiophen-2-yl)methylene)malononitrile.

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.54 g, 10.0 mmol) and malononitrile (1.05 eq., e.g., 0.70 g, 10.5 mmol).

-

Solvent Addition : Add anhydrous ethanol (25 mL) to the flask and stir the mixture at room temperature until all solids dissolve.

-

Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq., e.g., 0.1 mL, 1.0 mmol) to the solution using a micropipette.[11]

-

Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

-

Monitoring : Monitor the reaction's progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (aldehyde). Typical reaction times are 2-4 hours.[12]

-

Workup :

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product often precipitates as a crystalline solid.

-

If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[11]

-

Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

-

Purification : The filtered product is often of high purity. However, for analytical-grade material, recrystallization from ethanol or an ethanol/water mixture is recommended.[11]

-

Drying : Dry the purified product in a vacuum oven to a constant weight.

Data Summary: Reaction Parameter Optimization

The choice of active methylene compound, catalyst, and solvent significantly impacts reaction outcomes. The table below provides starting conditions for various Knoevenagel condensations involving thiophene aldehydes, which can be adapted for this compound.

| Active Methylene Compound | Catalyst (equiv.) | Solvent | Temperature | Typical Time | Workup Notes |

| Malononitrile | Piperidine (0.1) | Ethanol | Reflux | 2-6 h | Product often precipitates upon cooling.[11][12] |

| Ethyl Cyanoacetate | Piperidine (0.1) | Ethanol | Reflux | 4-8 h | May require solvent removal and purification.[12] |

| Barbituric Acid | None (in water) | Water | Reflux | 2-4 h | Green chemistry approach; product precipitates.[11] |

| Malononitrile | DBU (catalytic) | Water | Room Temp | 0.5-2 h | Highly efficient; product isolated by filtration.[13] |

| Cyanoacetic Acid | Pyridine | Pyridine | Reflux | 3-5 h | Doebner modification; involves decarboxylation.[14] |

Experimental Workflow Visualization

A streamlined experimental process is key to reproducibility and efficiency. The following diagram outlines the logical flow from setup to final product characterization.

Caption: Fig. 2: General Experimental Workflow

Product Characterization: Expected Spectroscopic Signatures

Proper characterization is essential to confirm the structure and purity of the synthesized product, for instance, 2-((5-propylthiophen-2-yl)methylene)malononitrile.

-

¹H NMR : The most telling change is the disappearance of the sharp singlet corresponding to the aldehyde proton (CHO), typically found around δ 9.8-10.0 ppm.[15] A new singlet will appear in the vinylic region (δ 7.5-8.5 ppm), corresponding to the newly formed C=CH proton. Protons on the thiophene ring and the propyl group will also be present in their expected regions.

-

¹³C NMR : Look for the disappearance of the aldehyde carbonyl carbon (~183 ppm).[9] New signals will appear for the α-carbon, β-carbon of the unsaturated system, and the nitrile carbons (if malononitrile is used, ~115 ppm).

-

Infrared (IR) Spectroscopy : A strong, sharp peak corresponding to the nitrile (C≡N) stretch should be visible around 2220 cm⁻¹. The characteristic C=O stretch of the starting aldehyde (around 1665-1680 cm⁻¹) will be absent.[16] A C=C double bond stretch will appear around 1600 cm⁻¹.

-

Mass Spectrometry (MS) : The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the product (C11H10N2S for the malononitrile adduct, MW = 202.28).

References

- 1. purechemistry.org [purechemistry.org]

- 2. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 3. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. diva-portal.org [diva-portal.org]

- 10. This compound | 35250-76-1 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 5-Propylthiophene-2-carbaldehyde

Abstract